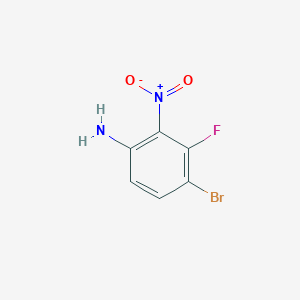![molecular formula C8H10ClNS B1273277 2-[(4-chlorophényl)thio]éthanamine CAS No. 36155-35-8](/img/structure/B1273277.png)
2-[(4-chlorophényl)thio]éthanamine
Vue d'ensemble
Description
2-[(4-Chlorophenyl)thio]ethanamine is a compound that is structurally related to various other chlorophenyl compounds that have been synthesized and studied for their chemical properties and potential applications. While the specific compound is not directly described in the provided papers, insights can be drawn from the structural and chemical analyses of similar compounds.
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves the introduction of chlorine substituents into the phenyl ring, which can significantly affect the reactivity of the compound. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . This suggests that similar oxidative strategies could potentially be applied to synthesize 2-[(4-Chlorophenyl)thio]ethanamine.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized by the presence of a chlorophenyl group, which can influence the overall geometry and electronic distribution of the molecule. For example, the molecular structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was determined to be triclinic with planar rings, and the imidazole ring was found to be almost perpendicular to the phenyl ring . This indicates that the chlorophenyl group can play a significant role in the overall conformation of such molecules.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards nucleophiles is an important aspect of their chemical behavior. The study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone revealed that it undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This suggests that 2-[(4-Chlorophenyl)thio]ethanamine may also exhibit reactivity towards nucleophiles, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be influenced by their molecular structure and substituents. For example, the vibrational spectra and HOMO-LUMO analysis of a related compound showed that the HOMO is localized over the whole molecule except for certain groups, indicating areas of electron density that could be relevant for understanding the reactivity of 2-[(4-Chlorophenyl)thio]ethanamine . Additionally, the molecular electrostatic potential study of the same compound identified regions of negative and positive potential, which are indicative of possible sites for electrophilic and nucleophilic attack, respectively .
Applications De Recherche Scientifique
Recherche en protéomique
2-[(4-chlorophényl)thio]éthanamine: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier leurs structures et leurs fonctions . Ce composé, avec une pureté ≥ 95 %, sert d'agent biochimique qui peut aider à identifier et quantifier les protéines dans un échantillon donné, et à comprendre leur distribution, leurs modifications et leurs interactions.
Synthèse biochimique
Dans le domaine de la synthèse biochimique, This compound est employé dans la synthèse de sulfamides substitués par BOC liés à un polymère . Cette application est cruciale pour créer des molécules spécialisées qui peuvent être utilisées dans divers essais biochimiques et recherches.
Études pharmacologiques
Ce composé est également important en pharmacologie à des fins de recherche . Il peut être utilisé pour développer de nouveaux agents thérapeutiques en agissant comme précurseur ou intermédiaire dans la synthèse de composés plus complexes qui présentent des activités pharmacologiques potentielles.
Synthèse chimique
This compound: joue un rôle dans la synthèse chimique en tant que bloc de construction pour la création de divers composés chimiques . Ses propriétés permettent son incorporation dans différentes structures moléculaires, aidant au développement de nouveaux matériaux avec des caractéristiques chimiques souhaitées.
Science des matériaux
En science des matériaux, ce composé peut contribuer au développement de nouveaux matériaux aux propriétés spécifiques. Il peut être utilisé pour modifier les propriétés de surface ou pour créer de nouveaux polymères avec des caractéristiques particulières qui sont utiles dans une large gamme d'applications .
Chimie analytique
Enfin, en chimie analytique, This compound est utilisé comme étalon de référence pour les tests pharmaceutiques . Des étalons de référence de haute qualité sont essentiels pour garantir des résultats précis et fiables en analyse pharmaceutique.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBWTYKNMYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383186 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36155-35-8 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)






![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)



